molecular formula C11H20N2O2 B13470551 Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13470551
M. Wt: 212.29 g/mol
InChI Key: HZPOZNXRVRSHJF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate: is a spirocyclic compound characterized by a unique three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the spirocyclic scaffold through a [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate . This reaction forms a spirocyclic β-lactam, which is then reduced to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. This involves binding to specific receptors or enzymes, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a versatile platform for chemical modifications and enhances its potential as a bioisostere in medicinal chemistry .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-8(12)11(13)5-4-6-11/h8H,4-7,12H2,1-3H3

InChI Key

HZPOZNXRVRSHJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)N

Origin of Product

United States

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